This compound is a white, crystalline solid [, ]. It belongs to a class of compounds known as metal β-diketonates, which are widely used in scientific research due to their unique properties [].
The significance of Sc(hfac)₃ lies in its potential applications in various fields. Due to its good volatility and thermal stability, it is a promising precursor for depositing scandium-containing thin films used in electronic devices, solid-state lighting, and catalysis [, ].
The central Sc³⁺ ion in Sc(hfac)₃ is six-coordinated with oxygen atoms from the three hfac ligands. Each hfac ligand chelates (binds to the metal ion through two donor atoms) the Sc³⁺ ion through its two oxygen atoms, forming a distorted octahedral geometry []. The presence of fluorine atoms on the hfac ligand increases its Lewis acidity, strengthening the bond between the Sc³⁺ ion and the ligand [].
Sc(hfac)₃ can be synthesized by reacting scandium chloride (ScCl₃) with hexafluoroacetylacetone (hfacH) in an organic solvent, typically under anhydrous (water-free) conditions.
ScCl₃ + 3hfacH → Sc(hfac)₃ + 3HCl
Sc(hfac)₃ decomposes upon heating, releasing volatile hfac ligands and leaving behind scandium oxide (Sc₂O₃) as a residue [].
Due to its Lewis acidic nature, Sc(hfac)₃ can act as a catalyst for various organic reactions, such as olefin metathesis (a process for rearranging double bonds in organic molecules) []. However, specific details of these reactions are beyond the scope of this analysis.
Scandium(III) hexafluoroacetylacetonate has been investigated as a potential catalyst for various organic reactions. Its Lewis acidic scandium(III) center can activate substrates and facilitate bond formation or cleavage. Studies have shown its effectiveness in reactions like Diels-Alder cycloadditions, epoxide polymerizations, and transfer hydrogenations [1].
Here, the Lewis acidity refers to the ability of the scandium(III) ion to accept electron pairs from other molecules, influencing their reactivity.
[1] Scandium(III) Lewis Acid-Mediated Diels-Alder Cycloadditions and Kinetic Isotope Effects EPA פרסומי סוכנות ההגנה על הסביבה (United States Environmental Protection Agency):
Scandium(III) hexafluoroacetylacetonate can be used as a precursor for the synthesis of scandium-based materials with interesting properties. These materials can be explored for various applications due to scandium's unique combination of lightness, strength, and thermal stability.
For instance, research suggests its potential in the development of scandium-doped aluminum nitride thin films, which exhibit promising characteristics for use in solid-state lighting and high-power electronics [2].
[2] Photoluminescence properties of Eu3+ doped ScxGa1-xN thin films prepared by atomic layer deposition ScienceDirect:
Scandium(III) hexafluoroacetylacetonate can serve as a host material for incorporating lanthanide ions, elements known for their unique luminescence properties. The complex can potentially act as a scaffold, influencing the emission behavior of the lanthanide ions. This research area focuses on understanding and manipulating the light emission properties of these materials for potential applications in areas like bioimaging and photonic devices [3].
[3] Lanthanide-doped metal-organic frameworks Chemical Society Reviews:
Scandium(III) hexafluoroacetylacetonate is a coordination complex with the molecular formula C₁₅H₃F₁₈O₆Sc, bearing the Chemical Abstracts Service registry number 18990-42-6 [1] [2] [3]. The compound represents a tris-chelate complex where the central scandium(III) ion is coordinated by three hexafluoroacetylacetonate ligands [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is scandium, tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-O,O')- [3] [5].
The molecular composition consists of fifteen carbon atoms, three hydrogen atoms, eighteen fluorine atoms, six oxygen atoms, and one scandium atom [1] [2] [3]. Each hexafluoroacetylacetonate ligand contributes the formula C₅HF₆O₂, resulting in the overall stoichiometry when three such ligands coordinate to a single scandium(III) center [1] [2]. The high fluorine content, comprising 18 fluorine atoms per molecule, significantly influences the compound's physical and chemical properties, particularly its volatility and thermal stability [8] [31].
Compositional Element | Count per Molecule | Percentage by Mass |
---|---|---|
Carbon | 15 | 27.03% |
Hydrogen | 3 | 0.45% |
Fluorine | 18 | 51.37% |
Oxygen | 6 | 14.42% |
Scandium | 1 | 6.75% |
Scandium(III) hexafluoroacetylacetonate exhibits a molecular weight of 666.11 grams per mole, as determined through mass spectrometric analysis and elemental composition calculations [1] [2] [3] [5]. The compound appears as a white powder or solid at room temperature, with a melting point ranging from 93 to 96 degrees Celsius [1] [3]. Unlike many organic compounds, scandium(III) hexafluoroacetylacetonate does not exhibit a distinct boiling point but rather undergoes sublimation directly from the solid phase to the vapor phase [1] [3].
The structural parameters of the complex reflect the coordination environment around the scandium(III) center. The ionic radius of scandium(III) is approximately 0.745 Ångströms, which positions it as one of the smaller trivalent metal ions [26]. This relatively small ionic radius contributes to the preference for six-coordinate octahedral geometry in scandium(III) complexes [26]. The scandium-oxygen bond lengths in the complex typically range from 2.0 to 2.1 Ångströms, consistent with the expected bond distances for scandium(III)-oxygen coordination [26] [29].
Thermodynamic studies have revealed that the compound possesses significant thermal stability with sublimation enthalpies ranging from 13.1 to 14.4 kilocalories per mole [5] [28]. This relatively high sublimation enthalpy reflects the strength of intermolecular interactions in the solid state while maintaining sufficient volatility for applications requiring vapor-phase transport [28].
The coordination geometry of scandium(III) hexafluoroacetylacetonate is octahedral, with the scandium(III) ion occupying the central position and six oxygen atoms from three bidentate hexafluoroacetylacetonate ligands forming the coordination sphere [7] [10] [26]. This octahedral arrangement is consistent with the coordination preferences of scandium(III), which typically adopts six-coordinate geometries due to its d⁰ electronic configuration and relatively small ionic radius [26].
The chelate bite angles, defined by the oxygen-scandium-oxygen angles within each hexafluoroacetylacetonate ligand, typically range from 84 to 90 degrees [17] [29]. These angles are somewhat smaller than the ideal 90-degree angles expected for perfect octahedral geometry, reflecting the constraints imposed by the six-membered chelate rings formed by the bidentate ligands [17] [29]. The deviation from ideal octahedral geometry results in a distorted octahedral coordination environment that is characteristic of metal β-diketonate complexes [26].
Each hexafluoroacetylacetonate ligand functions as a bidentate chelating agent, with both oxygen atoms coordinating to the central scandium(III) ion [17] [19]. This bidentate coordination mode results in the formation of six-membered chelate rings, which provide enhanced thermodynamic stability compared to monodentate coordination through the chelate effect [19]. The bond mode is purely σ-donation from the oxygen lone pairs to the empty orbitals of the scandium(III) center, as scandium(III) lacks available d electrons for π-backbonding interactions [26].
Bond Parameter | Value | Description |
---|---|---|
Coordination Number | 6 | Six oxygen donors |
Sc-O Bond Length | 2.0-2.1 Å | Average coordination bond distance |
O-Sc-O Bite Angle | 84-90° | Intra-ligand chelate angle |
Coordination Geometry | Octahedral | Distorted octahedral arrangement |
The chelate rings formed by the hexafluoroacetylacetonate ligands in scandium(III) hexafluoroacetylacetonate adopt envelope conformations, where the metal center deviates from the plane defined by the other atoms of the chelate ring [17] [18]. Crystallographic studies have shown that the scandium ion typically deviates by 0.31 to 0.37 Ångströms from the mean plane of the ligand atoms, with root mean square deviations of approximately 0.021 to 0.025 Ångströms for the remaining atoms [17].
The six-membered chelate rings exhibit aromatic character consistent with delocalized bonding in the monoanionic hexafluoroacetylacetonate moiety [19]. This delocalization involves the carbon-oxygen and carbon-carbon bonds within the β-diketonate framework, contributing to the overall stability of the complex [19]. The electron-withdrawing nature of the trifluoromethyl groups enhances this delocalization by stabilizing the negative charge on the oxygen atoms [21].
The trifluoromethyl groups within each ligand adopt staggered configurations relative to the chelate ring plane to minimize steric repulsion [18] [29]. These bulky substituents influence the overall molecular shape and contribute to the enhanced volatility of the complex compared to non-fluorinated analogs [8]. The orientation of the trifluoromethyl groups also affects the intermolecular packing in the solid state, influencing the sublimation behavior and thermal properties of the compound [29].
The chelate ring conformations remain relatively rigid due to the constraints imposed by the metal-ligand coordination bonds and the planar nature of the β-diketonate framework [17]. However, some flexibility exists in the rotation of the trifluoromethyl groups about their carbon-carbon bonds, as evidenced by nuclear magnetic resonance studies showing dynamic behavior at elevated temperatures [18].
Scandium(III) hexafluoroacetylacetonate possesses approximate D₃ point group symmetry, reflecting the threefold rotational symmetry arising from the three equivalent hexafluoroacetylacetonate ligands arranged around the central scandium(III) ion [14] [18]. This symmetry classification accounts for the presence of a threefold rotation axis passing through the scandium center and perpendicular to the plane containing the three ligands [14].
The molecular symmetry is not perfectly D₃ due to distortions from ideal octahedral geometry and the specific orientations of the trifluoromethyl groups [18]. The actual symmetry may be lower, approaching C₃ symmetry in some conformations, particularly when considering the rotational orientations of the trifluoromethyl substituents [18]. The symmetry properties directly influence the spectroscopic characteristics of the compound, including infrared and nuclear magnetic resonance spectral patterns [18].
Electron diffraction studies of related hexafluoroacetylacetonate complexes have confirmed that the gas-phase structures maintain approximate D₃ symmetry, with the three ligand planes oriented at angles of approximately 81 to 83 degrees relative to one another [29]. This orientation maximizes the separation between the bulky trifluoromethyl groups while maintaining optimal overlap between the oxygen lone pairs and the scandium orbitals [29].
The symmetry properties also influence the packing arrangements in the solid state, where molecules arrange to minimize steric conflicts between the fluorinated substituents [18]. The high symmetry of the molecular structure contributes to the relatively high melting point and thermal stability observed for this compound compared to less symmetric analogs [18].
Symmetry Element | Description | Multiplicity |
---|---|---|
E | Identity operation | 1 |
C₃ | Threefold rotation axis | 2 |
C₂' | Twofold rotation axes | 3 |
Point Group | D₃ (approximate) | - |
Scandium(III) hexafluoroacetylacetonate exhibits structural similarities and differences when compared to other metal β-diketonate complexes, particularly those of scandium with different β-diketonate ligands and hexafluoroacetylacetonate complexes of other metals [26]. The coordination number of six and octahedral geometry are consistent across scandium(III) β-diketonate complexes, including scandium(III) acetylacetonate and scandium(III) trifluoroacetylacetonate [26] [18].
Scandium(III) acetylacetonate, with the formula Sc(acac)₃, shares the same coordination geometry and six-membered chelate ring structure but exhibits different physical properties due to the absence of fluorine substituents [7] [26]. The molecular weight of scandium(III) acetylacetonate is significantly lower at 327.3 grams per mole compared to 666.11 grams per mole for the hexafluoroacetylacetonate analog [7]. This difference in molecular weight, combined with the electron-withdrawing effects of the fluorine atoms, results in enhanced volatility for the hexafluoroacetylacetonate complex [8].
Comparison with hexafluoroacetylacetonate complexes of other Group 13 metals reveals systematic trends in structural parameters [29]. Aluminum(III) hexafluoroacetylacetonate and gallium(III) hexafluoroacetylacetonate both maintain octahedral coordination geometries, but with different metal-oxygen bond lengths reflecting the varying ionic radii [29]. Gallium(III) hexafluoroacetylacetonate exhibits a Ga-O bond length of approximately 1.945 Ångströms and an oxygen-gallium-oxygen bite angle of 90.3 degrees [29]. Indium(III) hexafluoroacetylacetonate shows longer In-O bond distances of 2.125 Ångströms and a reduced bite angle of 84.8 degrees due to the larger ionic radius of indium(III) [29].
The crystal systems also vary among related compounds, with scandium(III) trifluoroacetylacetonate crystallizing in the orthorhombic space group Pbca, while gallium(III) and indium(III) hexafluoroacetylacetonate adopt hexagonal crystal systems [6] [18] [29]. These structural differences influence the intermolecular packing and sublimation behaviors of the respective compounds [29].
Complex | Molecular Weight (g/mol) | M-O Bond Length (Å) | Bite Angle (°) | Crystal System |
---|---|---|---|---|
Sc(acac)₃ | 327.3 | ~2.0 | ~85 | Orthorhombic |
Sc(hfac)₃ | 666.11 | 2.0-2.1 | 84-90 | Not determined |
Sc(tfac)₃ | 504.21 | ~2.0 | ~85 | Orthorhombic |
Al(hfac)₃ | 486.17 | ~1.9 | ~90 | Orthorhombic |
Ga(hfac)₃ | 529.08 | 1.945 | 90.3 | Hexagonal |
In(hfac)₃ | 576.02 | 2.125 | 84.8 | Hexagonal |
The most widely employed method for preparing Scandium(III) hexafluoroacetylacetonate involves a salt metathesis reaction between scandium salts and hexafluoroacetylacetone in the presence of a base . The general synthetic approach begins with mixing scandium chloride (ScCl₃) with hexafluoroacetylacetone (C₅HF₆O₂H) in ethanol as the reaction medium . Sodium hydroxide (NaOH) serves as the base to facilitate formation of the coordination complex . The reaction proceeds under reflux conditions to ensure complete conversion and formation of the desired scandium complex .
The synthetic procedure typically involves careful control of reaction parameters including temperature, pH, and solvent choice to optimize yield and purity . Industrial production methods follow similar synthetic routes but implement enhanced monitoring systems for larger-scale operations . The product requires subsequent purification through recrystallization or other suitable purification techniques to obtain high-purity Scandium(III) hexafluoroacetylacetonate .
Reaction Mechanism and Stoichiometry
The coordination complex formation proceeds through substitution of water molecules and chloride ions from the scandium precursor with hexafluoroacetylacetonate ligands . The scandium ion acts as the central metal ion, coordinating with hexafluoroacetylacetonate ligands through oxygen atoms in a bidentate fashion . This coordination mechanism stabilizes the complex and imparts distinctive properties including high thermal stability and enhanced solubility in organic solvents [2].
Antisolvent Crystallization Methods
Advanced preparation techniques utilize water-alcohol medium systems for producing high-purity scandium compounds through antisolvent crystallization [3]. Research has demonstrated that alcohol solvents provide more effective methods for recovering scandium as ammonium scandium hexafluoride compared to traditional cooling crystallization approaches [3]. The technique achieves higher percentage recovery of scandium from strip liquors containing ammonium fluoride matrices [3].
Phase equilibria studies of ammonium scandium fluorides have been conducted in pure NH₄F solutions and in 3 mol/L NH₄F-alcohol mixtures [3] [4]. The investigated alcohol systems include methanol, ethanol, 2-propanol, and 1,3-propane-diol in concentration ranges from 0.5 to 9 mol/L [3] [4]. Solubility patterns reveal that ammonium scandium hexafluoride solubility decreases in the order: methanol > ethanol > 1,3-propane-diol > 2-propanol [4]. This ordering correlates with the effective dielectric constant of the resulting solvent mixture [4].
Process Optimization and Control
The envisaged industrial process incorporates leaching followed by solvent extraction using NH₄F as the stripping solvent to obtain strip liquor streams containing ≥ 2 g/L scandium [3]. Crystallization of scandium as (NH₄)₃ScF₆ enables direct calcination at lower temperatures of 400-500°C to produce ScF₃ [3]. This approach significantly eliminates the use of hydrofluoric acid and substantially reduces calcination energy requirements [3].
Double Fractional Sublimation Procedures
Sublimation represents a critical purification method for obtaining high-purity scandium complexes [5]. The technique employs double fractional sublimation at residual pressure of 1 Pa to achieve exceptional purity levels [5]. This method effectively removes volatile impurities and produces compounds suitable for chemical vapor deposition applications [5].
Thermodynamic studies of sublimation processes have provided essential data for optimizing purification conditions [6]. For scandium β-diketonate complexes, sublimation enthalpy values of 132.8 ± 1.8 kJ/mol at average temperature and 143.9 ± 2.6 kJ/mol at 298.15 K have been determined [6]. Temperature dependence studies of saturated vapor pressure enable calculation of optimal sublimation parameters for industrial implementation [6].
Vapor Pressure Characteristics
Sublimation processes for scandium hexafluoroacetylacetonate complexes demonstrate excellent thermal stability and suitable vapor pressure characteristics for metal-organic chemical vapor deposition applications [7]. The compounds exhibit controlled volatility enabling precise temperature control during purification cycles [7]. Flow method studies provide comprehensive temperature dependencies of saturated vapor pressure for process optimization [6].
Ball Milling Methodology
Mechanochemical synthesis has emerged as a revolutionary solvent-free approach for preparing scandium coordination complexes [8] [9]. The method utilizes planetary ball mills to achieve chemical transformations through mechanical force without requiring bulk dissolution of reactants [10]. Research demonstrates that mechanochemical approaches can be faster and more convenient than conventional solvent-based methods [11].
Specific scandium complex synthesis involves ball milling potassium 1,3-bis-trimethylsilyl-allyl anion species with ScCl₃ for 10 minutes using planetary mill systems [8] [9]. The mechanochemical route successfully produces tris(allyl)scandium complexes that are otherwise difficult to obtain through traditional solution-based synthesis [8]. Stainless steel balls and jars provide superior performance compared to zirconia materials due to higher impact forces [12].
Process Parameters and Optimization
Critical mechanochemical synthesis parameters include ball mill type, milling frequency, ball material and size, and atmosphere control [12]. Optimal conditions utilize planetary ball mills operating at 25-30 Hz frequency with 5-8 mm diameter stainless steel balls [12]. The mechanochemical approach enables access to base-free organometallic complexes that cannot be prepared using conventional solvent-mediated routes [8].
Advantages and Limitations
Mechanochemical synthesis offers significant advantages including rapid reaction times (minutes instead of hours), elimination of solvent waste, and access to previously elusive molecular structures [10]. However, challenges include limited industrial experience with scale-up, specialized equipment requirements, and difficulties in real-time reaction monitoring [13]. Despite these limitations, mechanochemistry represents a promising direction for sustainable scandium complex synthesis [11].
Structural Characterization Techniques
Comprehensive quality control requires multiple analytical methods to ensure product purity and structural integrity [14] [15]. X-ray diffraction provides definitive crystal structure determination, including lattice parameters, space group identification, and disorder analysis [16]. Nuclear magnetic resonance spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, confirms ligand coordination and structural features [16].
Infrared spectroscopy identifies characteristic vibrations, with carbonyl stretching frequencies at 1618 cm⁻¹ for β-diketonate complexes [16]. Mass spectrometry provides molecular ion confirmation and fragmentation pattern analysis [14]. Thermal analysis methods including TGA and DSC determine thermal stability ranges and decomposition temperatures [6].
Purity Specifications and Standards
Commercial specifications require scandium content of 6.5-7.0% determined by EDTA titration [14]. Elemental analysis confirms molecular composition while emission spectroscopy detects trace metal impurities at ppm levels [15]. The presence of common environmental contaminants including Al(III), Cu(II), Pb(II), Zn(II), and Fe(III) must be minimized as these can interfere with subsequent applications [15].
Advanced Characterization Methods
Electron microscopy techniques provide morphological analysis and particle size distribution data [17]. Single crystal X-ray diffraction enables detailed molecular structure determination with bond lengths, angles, and coordination geometry analysis [16]. Chemical purity requirements are particularly critical for radiopharmaceutical applications where metal contaminants can compromise radiolabeling efficiency [15].
Raw Material Supply Chain
Industrial scandium production faces significant challenges due to limited global supply sources concentrated in Asia and Russia [18] [19]. The European SCALE project addresses these constraints by developing technologies for extracting scandium from industrial by-products including bauxite residues and titanium dioxide acid waste [18] [19]. These secondary resources contain exploitable scandium concentrations given viable extraction technologies [18].
Process Development and Automation
Scale-up initiatives focus on developing automated, GMP-compliant production systems suitable for pharmaceutical and high-technology applications [15]. Pilot-scale demonstrations have achieved scandium concentrates with up to 25 wt% scandium content from 10 tonnes of bauxite residue [19]. Advanced refining technologies enable flexible production of Sc₂O₃ and ScF₃ compounds while eliminating hazardous chemical usage [19].
Economic and Environmental Considerations
Industrial viability requires cost-effective processing methods that compete with existing Asian production [18]. Environmental sustainability drives development of solvent-free mechanochemical approaches and waste stream utilization strategies [18]. Energy optimization through lower-temperature processing and elimination of high-temperature calcination steps contributes to improved process economics [3].
Technology Integration and Future Prospects